7-[(4-nitrobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
Overview
Description
7-[(4-nitrobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one, also known as NB-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Domino Reaction in Organic Synthesis
Korotaev et al. (2013) explored the synthesis of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans through a domino reaction involving 3-nitro-2-(trifluoromethyl)-2H-chromenes. This process, under mild conditions, yielded various derivatives, highlighting the compound's utility in organic synthesis (Korotaev, Barkov, & Sosnovskikh, 2013).
Catalytic Properties in Organic Reactions
Alonzi et al. (2014) investigated the use of polystyrene-supported TBD catalysts in the Michael addition process. This involved 4-hydroxycoumarin, a derivative of 7-[(4-nitrobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one, for the synthesis of Warfarin and its analogs. The study showcased the compound’s role in facilitating environmentally friendly catalytic processes (Alonzi et al., 2014).
Anticholinesterase Activity
Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, related to this compound, and evaluated their anticholinesterase activity. Their findings indicated significant activity against AChE, with certain derivatives showing enhanced anti-AChE activity, underscoring the compound's potential in pharmacological research (Ghanei-Nasab et al., 2016).
Antimicrobial Properties
Behrami and Dobroshi (2019) reported on the synthesis of derivatives of 4-hydroxy-chromen-2-one, closely related to the compound . Their study evaluated the antibacterial activity of these compounds, revealing their effectiveness against various bacterial strains. This highlights the potential application of the compound in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Synthesis of Novel Coumarins
Al-Amiery et al. (2016) synthesized new coumarins, starting from 4-hydroxycoumarin and methyl bromoacetate, which are structurally similar to this compound. Their research provided insight into the synthesis process and the potential applications of these compounds in chemical and pharmaceutical industries (Al-Amiery et al., 2016).
Properties
IUPAC Name |
7-[(4-nitrophenyl)methoxy]-4-(trifluoromethyl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO5/c18-17(19,20)14-8-16(22)26-15-7-12(5-6-13(14)15)25-9-10-1-3-11(4-2-10)21(23)24/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCHEMPUDVTSBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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